Anicemycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anicemycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Anicemycin, a compound isolated from the fermentation broth of Streptomyces sp., has garnered attention due to its potential in inhibiting the anchorage-independent growth of tumor cells, suggesting a promising avenue for cancer research. This property, closely associated with tumorigenicity, was demonstrated in studies where this compound exhibited significant inhibitory effects on the human ovary cancer SKOV-3 cells, showcasing its potential as a potent anticancer agent (Igarashi et al., 2005).
Further expanding on this compound's applications, genomic studies on the producing strain, Streptomyces sp. TP-A0648, have unveiled a rich biosynthetic potential for various secondary metabolites, including polyketides and nonribosomal peptides. This genomic insight not only highlights this compound's therapeutic potential but also opens up new possibilities for the discovery of novel bioactive compounds, underscoring the importance of microbial natural products in drug discovery and development (Komaki et al., 2017).
Moreover, this compound has been implicated in the modulation of gene expression, particularly in the context of apoptosis and cellular signaling pathways. Studies on human lymphoma U937 cells treated with this compound have provided insights into the compound's ability to induce apoptosis through specific signaling pathways, including the activation of JNK/SAPK and the inhibition of protein synthesis. These findings not only elucidate the molecular mechanisms underlying this compound's anticancer effects but also highlight the complex interplay between various cellular processes in response to this compound treatment (Hori et al., 2008).
Properties
Molecular Formula |
C30H49N7O7 |
---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
(Z)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadec-9-enamide |
InChI |
InChI=1S/C30H49N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h5,7,17-20,23,25-27,30,38-39,42-43H,3-4,6,8-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/b7-5-/t20?,23-,25-,26-,27+,30+/m1/s1 |
InChI Key |
MHXSLJSEZYHPNN-CAKOVZNXSA-N |
Isomeric SMILES |
CC(C)CCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Canonical SMILES |
CC(C)CCCC=CCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Synonyms |
anicemycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.